molecular formula C24H21N3O6S B2616847 Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-08-5

Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2616847
CAS No.: 851947-08-5
M. Wt: 479.51
InChI Key: YDTBLUILVDZMEI-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. This structure incorporates a thiophene ring fused with a pyridazine moiety, substituted at position 5 with a 3,4-dimethoxybenzamido group and at position 3 with a phenyl group. The ethyl carboxylate at position 1 enhances solubility and modulates electronic properties.

Properties

IUPAC Name

ethyl 5-[(3,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c1-4-33-24(30)20-16-13-34-22(19(16)23(29)27(26-20)15-8-6-5-7-9-15)25-21(28)14-10-11-17(31-2)18(12-14)32-3/h5-13H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTBLUILVDZMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluation, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core structure with various functional groups that may influence its biological activity. Its molecular formula is C20H21N3O5SC_{20}H_{21}N_{3}O_{5}S, and it has a molecular weight of approximately 431.43 g/mol. The presence of the dimethoxybenzamido moiety enhances its lipophilicity and may improve metabolic stability.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thieno[3,4-d]pyridazine Core : This is achieved through cyclization reactions involving thiophene derivatives.
  • Introduction of Functional Groups : The benzamido group is introduced via acylation reactions with appropriate amines.
  • Esterification : The final product is obtained through esterification reactions with ethyl chloroformate.

These synthetic routes can be optimized for yield and purity through various reaction conditions and purification techniques.

In Vitro Studies

Preliminary studies suggest that this compound may exhibit significant biological activities. Compounds with similar structures have been evaluated for various pharmacological effects:

Activity Type Description
Antimicrobial ActivityExhibits antibacterial properties against Gram-positive and Gram-negative bacteria.
Anticancer PotentialShows potential in inhibiting cancer cell proliferation in various cancer models.
Anti-inflammatory EffectsMay reduce inflammation markers in vitro.

Case Studies

  • Antibacterial Activity : A study evaluating thienopyridine derivatives found that compounds similar to ethyl 5-(3,4-dimethoxybenzamido)-4-oxo exhibited varying degrees of antibacterial activity. For instance, derivatives with electron-withdrawing groups showed enhanced activity against specific bacterial strains .
  • Anticancer Activity : In vitro assays demonstrated that compounds related to thieno[3,4-d]pyridazine structures can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. This interaction may lead to the inhibition of critical cellular processes:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways linked to cancer progression.
  • Receptor Modulation : Possible modulation of receptors associated with inflammatory responses.

Comparative Analysis

Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo has structural similarities with other thieno[3,4-d]pyridazine derivatives. Here’s a comparison highlighting key differences:

Compound Core Structure Notable Substituents Biological Activity
Ethyl 5-(3,4-dimethoxybenzamido)-4-oxoThieno[3,4-d]pyridazineDimethoxybenzamidoAntibacterial, anticancer
Ethyl 5-(2,4-dimethoxybenzamido)-4-oxoThieno[3,4-d]pyridazineDimethoxybenzamidoAntiviral activity reported
Ethyl 5-(2-methylbenzamido)-4-oxoThieno[3,4-d]pyridazineMethylbenzamidoModerate antibacterial effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The thieno[3,4-d]pyridazine scaffold is shared with other derivatives, such as Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (). Key structural differences include:

  • Position 5 substituent: The target compound has a 3,4-dimethoxybenzamido group, which introduces electron-donating methoxy groups. In contrast, ’s analog features a 3-phenylpropanoylamino group, which is bulkier and less polar.
  • Position 3 substituent : The target compound’s phenyl group contrasts with the 4-trifluoromethylphenyl group in . The latter’s CF₃ group enhances lipophilicity and electron-withdrawing effects.

Table 1: Substituent Effects on Physicochemical Properties

Compound Position 5 Substituent Position 3 Substituent Hypothesized Properties
Target Compound 3,4-Dimethoxybenzamido Phenyl Enhanced solubility (due to methoxy groups); moderate lipophilicity
Compound 3-Phenylpropanoylamino 4-Trifluoromethylphenyl Higher lipophilicity (CF₃); potential metabolic stability
Functional Comparison with Thiophene Derivatives

Compounds like 2-amino-3-benzoylthiophenes () share a thiophene moiety but lack the fused pyridazine ring. These derivatives act as allosteric enhancers of adenosine A1 receptors, stabilizing agonist binding . While the target compound’s thieno-pyridazine core may offer similar conformational flexibility, its larger fused-ring system could restrict receptor interaction compared to simpler thiophenes. No direct functional data for the target compound are available to confirm this hypothesis.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. For example:

Core Formation : React a thieno[3,4-d]pyridazine precursor with ethyl chloroformate under reflux in anhydrous THF to introduce the carboxylate group .

Amidation : Introduce the 3,4-dimethoxybenzamido group via coupling agents like EDCI/HOBt in DMF at 0–25°C, ensuring minimal racemization .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. Key Parameters Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
Core FormationEthyl chloroformate, THF, reflux, 12h65–7090%
AmidationEDCI/HOBt, DMF, 24h, RT50–5592%
PurificationSilica gel (hexane:EtOAc 3:1)85–90>95%

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC : C18 column, 1.0 mL/min flow, methanol/water (70:30) mobile phase; retention time ~8.2 min .
  • NMR : Confirm substituent positions via ¹H NMR (DMSO-d6): δ 8.3–8.5 ppm (amide NH), δ 4.2–4.4 ppm (ethyl ester –OCH2–), δ 3.8–3.9 ppm (dimethoxy –OCH3) .
  • Mass Spectrometry : ESI-MS m/z calculated for C23H22N4O5S: 490.13; observed: 490.1 [M+H]+ .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:

DFT Optimization : Perform geometry optimization (B3LYP/6-311G**) to predict NMR/IR spectra. Compare with experimental data to identify conformational discrepancies .

X-ray Crystallography : Resolve crystal structure (e.g., monoclinic P2₁/c space group) to validate bond lengths/angles. For example, C=O bond lengths ~1.21 Å align with computational models .

Statistical Analysis : Use Bland-Altman plots to quantify systematic errors between predicted and observed data .

Q. Example Discrepancy :

  • Predicted ¹³C NMR for carbonyl (C=O): 168 ppm vs. observed 170 ppm. Adjust solvent effects (PCM model) in DFT to improve alignment.

Q. What strategies optimize reaction yields in scale-up synthesis?

Methodological Answer:

Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) for amidation efficiency. DMF increases solubility of aromatic intermediates, improving yields by 15% .

Catalyst Optimization : Replace Pd(PPh3)4 with XPhos Pd G3 for Suzuki couplings (related intermediates), reducing catalyst loading from 5 mol% to 2 mol% without yield loss .

Process Control : Monitor reaction progress via in-situ FTIR (e.g., carbonyl peak at 1720 cm⁻¹) to terminate reactions at >90% conversion .

Q. How to design structure-activity relationship (SAR) studies for pharmacological applications?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 3,4-dimethoxybenzamido with 4-fluorophenyl) to assess impact on bioactivity .

Enzyme Assays : Test inhibition of COX-2 or kinases (IC50) using fluorescence polarization assays. For example, IC50 < 1 µM suggests high potency .

Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Prioritize analogs with ∆G < -9 kcal/mol .

Q. How to address low reproducibility in spectral data across research groups?

Methodological Answer:

Standardized Protocols : Adopt USP guidelines for NMR (e.g., 500 MHz, 256 scans, DMSO-d6) .

Interlaboratory Validation : Share samples with certified reference materials (CRMs) to calibrate instruments .

Data Sharing : Publish raw spectral files (e.g., JCAMP-DX format) in repositories like Zenodo for independent verification .

Q. Common Pitfalls :

  • Solvent impurities (e.g., residual EtOAc in DMSO-d6) alter δ 2.5 ppm signals. Use deuterated solvents with <0.03% H2O .

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